molecular formula C17H15FN4O2S B3501782 N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 442648-07-9

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3501782
CAS No.: 442648-07-9
M. Wt: 358.4 g/mol
InChI Key: WERKWYOSCWYONN-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with a sulfanyl-acetamide scaffold. The core structure includes a 1,2,4-triazole ring substituted at position 5 with a furan-2-yl group and at position 4 with a prop-2-en-1-yl (allyl) group. The sulfanyl (-S-) bridge connects the triazole to an acetamide moiety bearing a 3-fluorophenyl group. Such compounds are typically synthesized via nucleophilic substitution reactions between α-chloroacetamides and triazole-3-thiol intermediates under basic conditions, as described in and .

Preliminary studies on structurally related compounds highlight anti-exudative and anti-inflammatory activities, attributed to the triazole-thioether framework and electron-withdrawing substituents (e.g., fluorine) on the aryl acetamide group . The allyl substituent on the triazole may enhance metabolic stability compared to alkyl or aryl groups due to reduced steric hindrance and improved lipophilicity.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-2-8-22-16(14-7-4-9-24-14)20-21-17(22)25-11-15(23)19-13-6-3-5-12(18)10-13/h2-7,9-10H,1,8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERKWYOSCWYONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442648-07-9
Record name 2-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-FLUOROPHENYL)ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other electrophilic aromatic substitution reactions.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through amidation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the triazole ring to a triazoline.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring may produce triazolines.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substitutions on the triazole core, acetamide aryl group, and sulfanyl-linked side chains. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Triazole Substituents Acetamide Aryl Group Key Biological Activity Evidence Source
Target Compound : N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(furan-2-yl), 4-(allyl) 3-fluorophenyl Anti-exudative (predicted)
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-(furan-2-yl), 4-methyl 3-chloro-4-fluorophenyl Not explicitly reported; structural analog
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(furan-2-yl), 4-ethyl 2,4-difluorophenyl Antimicrobial (predicted)
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole 5-(thiophen-2-yl), 4-(4-methoxyphenyl) Benzo[d]thiazole Leukotriene biosynthesis inhibition (IC₅₀: 0.8 µM)
N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) 5-(3-pyridinyl), 4-ethyl 4-ethylphenyl Orco ion channel agonist
N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(pyridin-4-yl), 4-(carbamoylmethyl) Varied substituted aryl Antimicrobial, anti-inflammatory

Impact of Triazole Substituents

  • Furan vs. For instance, thiophene-containing analogs (e.g., compound 6l in ) exhibit stronger leukotriene inhibition due to increased aromatic π-stacking interactions . Pyridine-substituted triazoles (e.g., VUAA-1) show specificity as insect olfactory receptor agonists, highlighting the role of heteroaromatic groups in target selectivity .
  • Allyl vs. Alkyl/Aryl Groups : The allyl group (prop-2-en-1-yl) at position 4 may improve metabolic resistance compared to ethyl or methyl groups () by reducing oxidative degradation. Ethyl or methyl substituents, however, enhance steric bulk, which could limit membrane permeability .

Role of Acetamide Aryl Substitutions

  • Fluorophenyl vs. In contrast, 2,4-difluorophenyl analogs () may exhibit greater lipophilicity, favoring antimicrobial activity . Chlorine substituents (e.g., ) improve halogen bonding but may elevate toxicity .
  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl acetamide demonstrate higher anti-inflammatory activity, as seen in , while methoxy groups (-OCH₃) favor antioxidant effects .

Sulfanyl Linker Modifications

  • Replacement of the sulfanyl (-S-) bridge with oxygen (-O-) or methylene (-CH₂-) reduces activity in leukotriene inhibitors (), underscoring the importance of sulfur’s polarizability in target binding.

Biological Activity

N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound features a combination of functional groups that contribute to its biological activity:

Component Description
Fluorophenyl Group Enhances chemical reactivity and lipophilicity, potentially improving bioavailability.
Furan Ring Known for its pharmacological relevance; may interact with biological targets.
Triazole Ring Common in various drug classes; involved in enzyme inhibition and receptor modulation.
Sulfanyl Group May enhance the compound's interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The triazole ring is known to inhibit various enzymes, which can disrupt metabolic pathways in target cells.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to downstream effects.
  • Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through pathways involving p53 and Bcl-2 family proteins.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)6.08Induces G2/M phase arrest and apoptosis
A549 (Lung)7.50Disruption of tubulin polymerization
HeLa (Cervical)5.25Activation of apoptotic pathways

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Antifungal Activity

The triazole scaffold is also recognized for its antifungal properties. Preliminary studies indicate that this compound exhibits activity against certain fungal strains, potentially through inhibition of fungal cytochrome P450 enzymes.

Case Studies

  • Study on MDA-MB-231 Cell Line : A study evaluated the effects of the compound on the MDA-MB-231 breast cancer cell line. Results indicated a significant increase in apoptotic cells (31.27% at IC50 concentration) and a notable G2/M phase arrest (38.65%) compared to untreated controls .
    • : The compound's ability to induce apoptosis and cell cycle arrest positions it as a viable candidate for breast cancer treatment.
  • Nanostructured Lipid Carriers (NLCs) : Another study explored the formulation of the compound within nanostructured lipid carriers to enhance solubility and bioavailability. The optimized formulation exhibited an IC50 value significantly lower than that of the pure compound, indicating improved efficacy due to enhanced drug delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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